molecular formula C10F20 B6593015 Perfluoro(1,3-diethylcyclohexane) CAS No. 335-23-9

Perfluoro(1,3-diethylcyclohexane)

Cat. No.: B6593015
CAS No.: 335-23-9
M. Wt: 500.07 g/mol
InChI Key: OIWXSBDFHALUCH-UHFFFAOYSA-N
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Description

Perfluoro(1,3-diethylcyclohexane) is a fully fluorinated cyclohexane derivative where two ethyl groups are substituted at the 1 and 3 positions of the cyclohexane ring, and all hydrogen atoms are replaced by fluorine. This compound belongs to the broader class of perfluoroalkylcyclohexanes (PFCs), which exhibit exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong C–F bonds and low polarizability of fluorine atoms .

These compounds are used in industrial applications, including coatings, lubricants, and pharmaceuticals, owing to their unique physicochemical properties .

Preparation Methods

Perfluoro(1,3-diethylcyclohexane) can be synthesized using the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene. This method is preferred over using 1,3-diethylcyclohexane as the starting material because it requires less fluorine . The compound is then purified through fractional distillation and treated with potassium hydroxide pellets to remove impurities .

Chemical Reactions Analysis

Scientific Research Applications

Applications Overview

  • Material Science
    • Fluorinated Polymers : Perfluoro(1,3-diethylcyclohexane) is utilized in the synthesis of fluorinated polymers, which exhibit high thermal stability and chemical resistance. These materials are essential in coatings and membranes for various industrial applications.
    • Amorphous Fluorocarbon Films : It serves as a precursor for the production of amorphous fluorocarbon films through plasma polymerization. These films are notable for their electrical insulation properties and are used in electronic devices .
  • Chemical Synthesis
    • Solvent in Organic Reactions : The compound is employed as a solvent in organic reactions, particularly those involving sensitive reagents that require an inert atmosphere. Its high dielectric constant and low viscosity make it ideal for facilitating reactions without interfering with reactants .
    • Hydroformylation Reactions : It has been used in hydroformylation processes, where linear terminal alkenes are converted into aldehydes using rhodium-based catalysts under fluorous biphasic conditions. This method enhances selectivity and product separation .
  • Environmental Studies
    • Fluorinated Compounds Research : As a perfluorinated compound, perfluoro(1,3-diethylcyclohexane) is studied for its environmental impact and behavior. Research focuses on its persistence in the environment and potential bioaccumulation effects, contributing to understanding the fate of fluorinated pollutants .

Case Study 1: Amorphous Fluorocarbon Films

A study published in the Journal of Vacuum Science & Technology investigated the electrical and optical properties of amorphous fluorocarbon films prepared from perfluoro(1,3-diethylcyclohexane). The results indicated significant improvements in dielectric strength and thermal stability compared to traditional materials, making them suitable for advanced electronic applications .

Case Study 2: Hydroformylation Efficiency

Research conducted on the hydroformylation of alkenes using perfluoro(1,3-diethylcyclohexane) as a solvent demonstrated enhanced reaction rates and product yields when compared to non-fluorinated solvents. The study highlighted the solvent's role in stabilizing the catalyst and improving selectivity towards desired aldehyde products .

Mechanism of Action

Perfluoro(1,3-diethylcyclohexane) exerts its effects primarily through its physical properties rather than chemical interactions. Its chemical inertness and thermal stability allow it to function effectively in high-temperature and high-stress environments without undergoing degradation. The molecular structure, characterized by strong carbon-fluorine bonds, contributes to its resistance to chemical reactions and environmental persistence .

Comparison with Similar Compounds

Structural and Molecular Properties

The substituents on the cyclohexane ring significantly influence molecular weight, stability, and applications. Below is a comparative analysis of key perfluorinated cyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
Perfluoro(1,3-diethylcyclohexane) C10F20* ~488 (estimated) 1,3-diethyl Not listed Limited data; inferred use in hydrophobic coatings
Perfluoro(1,3-dimethylcyclohexane) C8F16 400.06 1,3-dimethyl 335-27-3 High thermal stability; industrial fluorocarbons; carcinogenicity studied
Perfluoro(methylcyclohexane) C7F14 350.05 methyl 355-02-2 High purity; used in tribological and antimicrobial coatings
Perfluoro(butylcyclohexane) C10F20 ~488 (estimated) butyl Not listed Industrial mixtures; separated via physicochemical methods
Perfluoro(t-butylcyclohexane) C10F20 ~500 (estimated) tert-butyl 84808-64-0 Pharmaceutical applications (e.g., Oxycyte)

*Estimated based on the parent hydrocarbon (C10H20) with full fluorination.

Key Observations:

  • Hydrophobicity: Perfluoro compounds with longer or branched substituents (e.g., tert-butyl) exhibit superior hydrophobicity compared to linear analogs, as seen in studies of fluorinated self-assembled monolayers .

Physicochemical and Thermophysical Properties

  • Perfluoro(1,3-dimethylcyclohexane) :
    • Exhibits a boiling point >200°C due to strong intermolecular C–F interactions .
    • Used in industrial fluorocarbon mixtures, often requiring separation techniques like liquid chromatography .
  • Perfluoro(methylcyclohexane) :
    • Purified via distillation and characterized by low surface energy (18–22 mN/m), making it suitable for hydrophobic coatings .
  • Perfluoro(butylcyclohexane) :
    • Forms industrial mixtures with cis- and trans-perfluorodecalin; separated using solvent extraction based on differences in density and polarity .

Toxicity and Environmental Impact

  • General Trends: Perfluoro compounds are environmentally persistent due to their non-biodegradability, raising concerns about bioaccumulation and toxicity .

Biological Activity

Perfluoro(1,3-diethylcyclohexane) is a synthetic perfluorinated compound (PFC) that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including toxicity, environmental impact, and relevant case studies.

Perfluoro(1,3-diethylcyclohexane) is characterized by its fully fluorinated carbon chain, which contributes to its stability and resistance to degradation. It has a molecular formula of C8F16C_8F_{16} and is known for its high vapor density and low surface tension, making it suitable for various industrial applications.

Table 1: Physical Properties of Perfluoro(1,3-diethylcyclohexane)

PropertyValue
Molecular FormulaC8F16C_8F_{16}
Boiling Point101-102 °C
Melting Point−55 °C
Density1.828 g/mL at 25 °C
Refractive Index1.3

Toxicity and Health Effects

Research indicates that perfluorinated compounds, including perfluoro(1,3-diethylcyclohexane), may have various health implications due to their persistence in the environment and potential bioaccumulation in living organisms. The following effects have been observed:

  • Endocrine Disruption : Some studies suggest that PFCs can interfere with hormonal functions, potentially leading to reproductive and developmental issues.
  • Immune System Effects : Epidemiological studies have linked exposure to certain PFCs with altered immune responses, increasing susceptibility to infections .
  • Liver Toxicity : There is evidence that exposure to PFCs may lead to liver damage and metabolic disorders .

Case Studies

  • Menopause and PFC Exposure : A study found a correlation between higher serum levels of PFCs like perfluoro(1,3-diethylcyclohexane) and earlier onset of natural menopause among women aged 20-65 years. This suggests potential reproductive implications of PFC exposure .
  • Spermatogenesis Impacts : Research using human stem-cell models indicated that exposure to several PFCs did not significantly decrease germ cell viability but affected the expression of markers crucial for spermatogenesis. This highlights the complex interactions between PFCs and reproductive health .

Environmental Impact

PFCs are known for their environmental persistence due to strong carbon-fluorine bonds, making them resistant to degradation. They can accumulate in the food chain, leading to higher concentrations in top predators. Studies have shown that these compounds can migrate through water sources, contaminating groundwater and affecting aquatic life .

Properties

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(6(19,20)9(25,26)27)3(13,14)2(12,7(21,22)10(28,29)30)5(17,18)8(23,24)4(1,15)16
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXSBDFHALUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032811
Record name Perfluoro-1,3-diethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-23-9
Record name 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-1,3-diethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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